(1R)-1-(4-nitrophenyl)ethane-1,2-diol

Description

BenchChem offers high-quality (1R)-1-(4-nitrophenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(4-nitrophenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

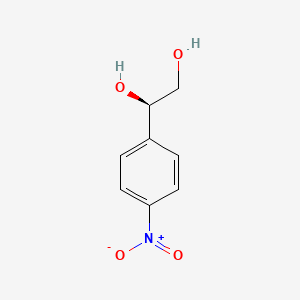

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJHBFHEOQUUAR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364176 | |

| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77977-74-3 | |

| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol in Water and Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (1R)-1-(4-nitrophenyl)ethane-1,2-diol. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the solubility of this compound and offers a detailed, field-proven experimental protocol for its quantitative determination. In the absence of extensive published quantitative data, this guide emphasizes a predictive approach based on molecular structure and provides the necessary tools for researchers to generate their own high-quality solubility data.

Introduction: The Significance of Solubility in Research and Development

(1R)-1-(4-nitrophenyl)ethane-1,2-diol is a chiral compound featuring a polar diol moiety and a nitro-substituted aromatic ring.[1] Its structural attributes suggest a nuanced solubility profile, a critical parameter that influences a wide array of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. Understanding and quantifying the solubility of this molecule in various solvent systems is paramount for optimizing experimental design, ensuring reproducibility, and developing robust applications. This guide provides both the theoretical underpinnings and the practical steps to achieve this.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of (1R)-1-(4-nitrophenyl)ethane-1,2-diol, presented in Figure 1, is key to predicting its solubility.

Figure 1: Chemical Structure of (1R)-1-(4-nitrophenyl)ethane-1,2-diol (Image of the chemical structure would be placed here in a real document)

Key Structural Features Influencing Solubility:

-

Two Hydroxyl (-OH) Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar, protic solvents like water.[2]

-

Nitro (-NO2) Group: This is a polar, aprotic group that can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Phenyl Ring: This aromatic ring is nonpolar and contributes to the lipophilicity of the molecule, suggesting some solubility in nonpolar organic solvents.

Based on these features, a qualitative solubility profile can be predicted, which is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The diol group can form strong hydrogen bonds with these solvents, facilitating dissolution.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate the polar nitro group and interact with the hydroxyl groups. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will have favorable interactions, but the polar diol and nitro groups will limit overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity that can interact with both the polar and nonpolar regions of the molecule. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment

-

(1R)-1-(4-nitrophenyl)ethane-1,2-diol (ensure purity)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of (1R)-1-(4-nitrophenyl)ethane-1,2-diol (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.[3]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar.

-

Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed or collected.

-

Perform a precise dilution of the collected supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

Prepare a calibration curve using known concentrations of (1R)-1-(4-nitrophenyl)ethane-1,2-diol.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Interpreting the Results: The experimentally determined solubility values should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol. By combining a theoretical framework based on molecular structure with a detailed, practical protocol for experimental determination, researchers are well-equipped to both predict and quantify the solubility of this compound in a range of aqueous and organic solvents. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development activities.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9793932, (1R)-1-(4-nitrophenyl)ethan-1-ol.

- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4117200, 1-(4-Nitrophenyl)ethane-1,2-diol.

- Reddit. (2016). Why is bromine only slightly soluable but ethane-1-2-diol is miscible?.

Sources

Thermodynamic & Kinetic Stability Profile: (1R)-1-(4-nitrophenyl)ethane-1,2-diol

This technical guide details the thermodynamic and kinetic stability profile of (1R)-1-(4-nitrophenyl)ethane-1,2-diol , a critical chiral intermediate often utilized in the synthesis of phenicol antibiotics (e.g., Chloramphenicol analogs) and adrenergic agonists.

Executive Summary

(1R)-1-(4-nitrophenyl)ethane-1,2-diol (CAS: 88057-19-6 for racemate; specific isomer requires chiral distinction) represents a class of benzylic diols where stereochemical integrity is the primary quality attribute. Its stability is governed by two competing forces: the thermodynamic stability of the crystal lattice (influenced by hydrogen bonding networks) and the kinetic instability of the chiral center, which is susceptible to racemization and oxidation due to the electronic effects of the para-nitro group.

This guide provides a mechanistic analysis of these factors, offering actionable protocols for stability assessment in drug development workflows.

Molecular Architecture & Electronic Baseline[1]

To understand the stability of this molecule, one must first analyze its electronic environment.

-

Chiral Center (C1): The benzylic carbon is the stereogenic center. In the (1R) configuration, the hydroxyl group is spatially defined.

-

The p-Nitro Effect: The nitro group (

) is a strong electron-withdrawing group (EWG).-

Impact on Acid Stability: By withdrawing electron density from the benzene ring, the nitro group destabilizes the formation of a benzylic carbocation. Consequently, this molecule is theoretically more resistant to acid-catalyzed racemization (via

mechanisms) compared to electron-rich analogs (e.g., methoxy-derivatives). -

Impact on Base Stability: The EWG increases the acidity of the benzylic proton. This makes the molecule more susceptible to base-catalyzed racemization via deprotonation.

-

Calculated Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 183.16 g/mol | Small molecule, high crystallization potential. |

| LogP | ~0.2 - 0.5 | Low lipophilicity; significant water solubility. |

| H-Bond Donors | 2 | High potential for inter-molecular H-bonding (lattice stability). |

| H-Bond Acceptors | 4 | Includes nitro group oxygens.[1][2] |

| Polar Surface Area | ~86 Ų | Indicates high hygroscopicity risk. |

Solid-State Thermodynamic Stability

Melting Point and Polymorphism

While the racemic mixture typically melts in the range of 95–105°C, the pure enantiomer often exhibits a distinct melting point (MP) and heat of fusion (

-

Wallach’s Rule Application: In chiral systems, racemic crystals are often denser and have higher melting points than their pure enantiomers due to more efficient packing (centrosymmetric space groups). However, exceptions exist.

-

Polymorph Risk: The presence of two hydroxyl groups and a nitro group creates multiple opportunities for hydrogen bonding motifs. This increases the probability of polymorphism .

-

Metastable forms may precipitate during rapid cooling, leading to shelf-life instability.

-

Stable forms are thermodynamically preferred but may have lower solubility.

-

Hygroscopicity

The "diol" functionality makes the solid highly hygroscopic. Moisture uptake is a critical instability vector because:

-

Plasticization: Absorbed water lowers the glass transition temperature (

) of amorphous regions, promoting crystallization or degradation. -

Hydrolytic Medium: Water provides the medium for proton exchange, accelerating racemization.

Chemical Stability & Degradation Pathways

The chemical stability of (1R)-1-(4-nitrophenyl)ethane-1,2-diol is defined by three primary degradation vectors.

Racemization (The Critical Quality Attribute)

Loss of optical purity is the highest risk.

-

Acidic Pathway: Protonation of the benzylic -OH followed by water loss generates a carbocation. As noted in Section 2, the p-nitro group slows this, but strong acids (pH < 1) or high temperatures will still drive it.

-

Basic Pathway: Base-mediated abstraction of the benzylic proton leads to a planar enolate-like intermediate, which re-protonates racemically.

Oxidation

The benzylic alcohol is prone to oxidation to 2-hydroxy-1-(4-nitrophenyl)ethan-1-one (an

-

Presence of metal ions (Fe, Cu).

-

Exposure to light (photochemical oxidation).

-

High pH (base-catalyzed autoxidation).

Oxidative Cleavage

Under aggressive oxidative conditions (e.g., peroxides), the C1-C2 bond can cleave, yielding 4-nitrobenzoic acid.

Visualization: Degradation Network

The following diagram illustrates the kinetic pathways affecting the molecule's stability.

Figure 1: Mechanistic degradation pathways. Red arrows indicate primary racemization risks; green arrows indicate oxidative risks.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, heat of fusion, and detect polymorphs. Why: A sharp melting endotherm confirms purity. A broad or multi-peak endotherm indicates solvates, polymorph mixtures, or degradation.

-

Sample Prep: Weigh 2–5 mg of (1R)-diol into a Tzero aluminum pan. Crimp non-hermetically (to allow moisture escape) or hermetically (to assess closed-system stability).

-

Ramp: Equilibrate at 25°C. Ramp at 10°C/min to 150°C.

-

Analysis:

-

Identify

(Melting). -

Integrate peak for

(J/g). -

Self-Validation: Run a cooling cycle (-10°C/min) and reheat. If the MP shifts, the substance exhibits polymorphism.

-

Protocol: Chiral HPLC for Racemization Kinetics

Objective: Quantify Enantiomeric Excess (ee) degradation over time. Why: Standard HPLC cannot distinguish enantiomers. Chiral stationary phases (CSP) are required.

-

Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives). Note: Immobilized phases are preferred over coated phases to allow broader solvent compatibility.

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[3] Isocratic.

-

Detection: UV at 270 nm (Nitro group absorption max).

-

Stress Test Workflow:

-

Prepare 1 mg/mL solutions in Mobile Phase.

-

Spike separate aliquots with:

-

0.1 N HCl (Acid stress).

-

0.1 N NaOH (Base stress).

-

3%

(Oxidative stress).

-

-

Incubate at 40°C.

-

Inject at T=0, 4h, 24h.

-

Calculation:

.

-

Visualization: Stability Testing Workflow

Figure 2: Workflow for assessing thermodynamic and kinetic stability according to ICH guidelines.

Implications for Process Chemistry

When using (1R)-1-(4-nitrophenyl)ethane-1,2-diol as a drug intermediate:

-

Storage: Store in tight, light-resistant containers at controlled room temperature (20–25°C). Desiccants are mandatory due to hygroscopicity.

-

Reaction Conditions: Avoid strong bases (pH > 10) during downstream processing (e.g., during protection of the diol) to prevent racemization.

-

Solvent Selection: Avoid protic solvents at high temperatures if high optical purity is required. Use aprotic solvents (DCM, THF) for derivatization reactions.

References

-

Vertex AI Search. (2023). Racemization mechanism of benzylic diols and thiyl radical mediated pathways. ResearchGate. Link

-

PubChem. (2023).[2][4] 1-(4-Nitrophenyl)ethane-1,2-diol Compound Summary. National Library of Medicine.[4] Link

-

Royal Society of Chemistry. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation and Racemization Studies. Journal of the American Chemical Society. Link

-

Diva Portal. (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds. Link

Sources

An In-depth Technical Guide to the (1R) and (1S)-1-(4-nitrophenyl)ethane-1,2-diol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol, a chiral vicinal diol with potential significance in synthetic chemistry and drug development. This document delves into the fundamental principles of its stereochemistry, outlines detailed experimental protocols for its racemic and enantioselective synthesis, and describes methods for the analytical separation of its enantiomers. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this guide explores the known bioactivities of structurally related compounds to infer potential pharmacological relevance and underscores the importance of stereoisomer differentiation in research and development.

Introduction to Chirality and the Significance of Enantiomers

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] However, they exhibit distinct behavior in the presence of other chiral entities, including chiral reagents, catalysts, and, most importantly, biological systems. The receptors, enzymes, and other macromolecules that constitute the machinery of living organisms are themselves chiral, leading to often profound differences in the pharmacological and toxicological profiles of individual enantiomers.

The 1-(4-nitrophenyl)ethane-1,2-diol molecule possesses a single stereocenter at the C1 carbon, giving rise to two enantiomers: (1R)-1-(4-nitrophenyl)ethane-1,2-diol and (1S)-1-(4-nitrophenyl)ethane-1,2-diol. The "R" (from the Latin rectus, for right) and "S" (from the Latin sinister, for left) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous system for naming stereoisomers.

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules assign priorities to the four substituents attached to a chiral center based on atomic number.[3] The atom with the highest atomic number receives the highest priority. If two atoms are identical, the comparison proceeds to the next atoms along the respective chains until a point of difference is reached.[3] For 1-(4-nitrophenyl)ethane-1,2-diol, the priorities of the substituents on the C1 stereocenter are as follows:

-

-OH (Oxygen, atomic number 8)

-

-C₆H₄NO₂ (The carbon of the phenyl ring is attached to other carbons)

-

-CH₂OH (The carbon is attached to an oxygen)

-

-H (Hydrogen, atomic number 1)

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Physicochemical Properties of the Enantiomers

While most physical properties of enantiomers are identical, their interaction with plane-polarized light is a defining characteristic.

Table 1: Physicochemical Properties of 1-(4-nitrophenyl)ethane-1,2-diol

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [4] |

| Molecular Weight | 183.16 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not specifically reported for enantiomers | - |

| Optical Rotation | ||

| (1R)-enantiomer | Specific value not found in literature; expected to be equal in magnitude and opposite in sign to the (1S)-enantiomer. For the analogous (R)-(-)-1-phenyl-1,2-ethanediol, [α]D²⁰ = -69° (c=1 in CHCl₃).[5][6] | - |

| (1S)-enantiomer | Specific value not found in literature; expected to be equal in magnitude and opposite in sign to the (1R)-enantiomer. For the analogous (S)-(+)-1-phenyl-1,2-ethanediol, [α]D²⁰ = +69° (c=1 in CHCl₃) can be inferred. | - |

Synthesis of 1-(4-nitrophenyl)ethane-1,2-diol

The synthesis of 1-(4-nitrophenyl)ethane-1,2-diol can be achieved through both racemic and enantioselective routes, starting from 4-nitrostyrene.

Racemic Synthesis via Upjohn Dihydroxylation

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce racemic vicinal diols.[8] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[9]

Experimental Protocol: Racemic Dihydroxylation of 4-Nitrostyrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrostyrene (1.0 equiv.) in a 10:1 mixture of acetone and water.

-

Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.1 equiv.) to the solution and stir until dissolved.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2.5 wt% solution in tert-butanol, 0.002 equiv.) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

-

Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield racemic 1-(4-nitrophenyl)ethane-1,2-diol.

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[10] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome. Commercially available "AD-mix" reagents greatly simplify this procedure.[3]

-

AD-mix-α: Contains the chiral ligand (DHQ)₂PHAL and typically yields the (S)-diol for monosubstituted alkenes like 4-nitrostyrene.

-

AD-mix-β: Contains the pseudoenantiomeric ligand (DHQD)₂PHAL and typically yields the (R)-diol.[3]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Nitrostyrene

-

Reaction Setup: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Add AD-mix-α or AD-mix-β (approx. 1.4 g per 1 mmol of alkene). Stir at room temperature until two clear phases are formed. For some substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv.) can improve the reaction rate and enantioselectivity.

-

Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add 4-nitrostyrene (1.0 equiv.) to the cold, stirred mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction time can vary from 6 to 24 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

-

Work-up: Add ethyl acetate to the mixture and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched diol.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating and quantifying enantiomers.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including vicinal diols.[1][12]

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or CHIRALCEL® series column (e.g., CHIRALPAK IA, IB, IC, or OD-H). The selection of the specific column and mobile phase often requires screening.[13]

-

Mobile Phase: A typical starting point for method development is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the 4-nitrophenyl group has strong absorbance (e.g., around 270 nm).

-

Sample Preparation: Dissolve the racemic or enantiomerically enriched diol in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the equilibrated column and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[11]

Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Biological Activity: A Comparative Perspective

Direct experimental data on the specific biological activities of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol is limited in the current scientific literature. However, the principle of stereospecificity in pharmacology is well-established, and examining related structures can provide valuable insights into potential differences.

-

General Activity of Nitrophenyl Compounds: The nitroaromatic moiety is present in numerous compounds with diverse biological activities, including antimicrobial and antiproliferative effects.[14][15] For instance, certain nitro-substituted compounds have been investigated as potential inhibitors of enzymes like carbonic anhydrase.

-

Bioactivity of Vicinal Diols: Vicinal diols are common structural motifs in many biologically active natural products.[2] The hydroxyl groups can participate in hydrogen bonding interactions with biological targets.

-

Inference from a Structurally Similar Compound: The (S)-enantiomer of the related compound 1-(4-hydroxyphenyl)ethane-1,2-diol has been identified as an active constituent in Angelica sinensis and has shown significant inhibitory activity against the growth of Aeromonas hydrophila, as well as exhibiting anticoagulative properties.[16] This highlights that for structurally similar diols, the stereochemistry can be critical for a specific biological effect.

-

Potential as Enzyme Inhibitors: Diol-containing molecules can act as inhibitors of various enzymes. The precise spatial arrangement of the hydroxyl groups and the phenyl ring in the (1R) and (1S) enantiomers would lead to different binding affinities and orientations within an enzyme's active site, potentially resulting in one enantiomer being a more potent inhibitor than the other.

Given the established importance of stereochemistry in drug-receptor and drug-enzyme interactions, it is highly probable that the (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol will exhibit different biological activities. One enantiomer may be responsible for a desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. Therefore, the separate synthesis and biological evaluation of each enantiomer are crucial steps in any drug discovery and development program involving this scaffold.

Conclusion

The (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol are distinct chemical entities whose fundamental difference lies in their three-dimensional structure and their interaction with plane-polarized light. This guide has provided a robust framework for their synthesis, separation, and characterization, grounded in established chemical principles and methodologies. The Sharpless Asymmetric Dihydroxylation offers a reliable and predictable route to access each enantiomer with high optical purity. While a direct comparison of their biological activities remains an area for future investigation, the principles of stereopharmacology and data from analogous compounds strongly suggest that such differences exist and are significant. For researchers in drug development, the ability to synthesize and evaluate these enantiomers separately is not merely an academic exercise but a critical necessity for understanding their full therapeutic potential and safety profiles.

References

-

High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

-

High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

1-(4-Nitrophenyl)ethane-1,2-diol. PubChem. [Link]

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PMC. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. [Link]

-

Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst. PMC. [Link]

-

Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Reagent Reactions. [Link]

-

Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. [Link]

-

Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC. [Link]

-

HPLC Chiral Columns. Element Lab Solutions. [Link]

-

Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

-

Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. JOCPR. [Link]

-

Alkene to Diol - Common Conditions. Organic Chemistry Data. [Link]

-

1,2-Bis(4-nitrophenyl)ethane. PubChem. [Link]

-

Highly selective resolution of racemic 1-phenyl-1,2-ethanediol by a novel strain Kurthia gibsonii SC0312. PubMed. [Link]

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

-

Involvement of different pathways in the genotoxicity of nitropropanes in cultured mammalian cells. PubMed. [Link]

-

1-(4-nitrophenyl)ethane-1,2-diol (C8H9NO4). PubChemLite. [Link]

-

Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

-

1,2-Ethanediol, 1-phenyl-. NIST WebBook. [Link]

-

Racemic or enantioselective osmium-catalyzed dihydroxylation of olefins under near-neutral conditions. Arkivoc. [Link]

-

Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. ResearchGate. [Link]

-

Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds. UCL Discovery. [Link]

-

Antiviral and antimicrobial activities of new nitrobutane derivatives. PubMed. [Link]

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dove Medical Press. [Link]

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]

-

Enzyme inhibitor – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(4-Nitrophenyl)ethane-1,2-diol | C8H9NO4 | CID 4117200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-(-)-1-Phenyl-1,2-ethanediol 99 16355-00-3 [sigmaaldrich.com]

- 7. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upjohn Dihydroxylation [organic-chemistry.org]

- 9. Alkene to Diol - Common Conditions [commonorganicchemistry.com]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chiraltech.com [chiraltech.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral and antimicrobial activities of new nitrobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unseen: A Technical Guide to the Safety and Toxicity of (1R)-1-(4-nitrophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Compound Identity and Physicochemical Characteristics

(1R)-1-(4-nitrophenyl)ethane-1,2-diol is a chiral organic compound featuring a 4-nitrophenyl group attached to an ethane-1,2-diol backbone. The presence of the nitro group, a potent electron-withdrawing moiety, and the hydrophilic diol functionality, bestows upon the molecule a unique combination of properties that influence its biological activity and toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| CAS Number | 88057-19-6 | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Solubility | No data available; expected to have some water solubility due to the diol group and polarity from the nitro group. | Inferred |

Hazard Identification and Safety Data Sheet (SDS) Profile

GHS Classification:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Inferred Potential Hazards (based on analogous compounds):

-

Acute Oral Toxicity: While no specific data exists for the target compound, nitrophenol compounds can be harmful if swallowed.[2]

-

Skin Irritation: Some nitrophenyl derivatives are known to cause skin irritation.[3]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[3]

-

Methemoglobinemia: A key toxicological concern with many nitroaromatic compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This has been observed with 4-nitrophenol.[4]

Toxicological Profile: A Data-Driven Inference

Direct toxicological studies on (1R)-1-(4-nitrophenyl)ethane-1,2-diol are scarce. Therefore, this section will heavily leverage the extensive data available for its close structural analog, 4-nitrophenol, to provide a scientifically grounded toxicological assessment. It is crucial for the reader to understand that these are informed extrapolations and should be treated with appropriate scientific caution.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 4-nitrophenol have been studied in animals and provide a likely model for (1R)-1-(4-nitrophenyl)ethane-1,2-diol.

-

Absorption: 4-nitrophenol is rapidly absorbed through the gastrointestinal tract and skin.[5] Oral absorption in rats is reported to be around 36%.[5] Dermal absorption varies by species.[5]

-

Distribution: Following absorption, 4-nitrophenol is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract.[5] It can also be found in the kidneys, liver, and plasma.[5]

-

Metabolism: The primary metabolic pathway for 4-nitrophenol is Phase II conjugation, forming glucuronide and sulfate conjugates.[5] Phase I reactions, including oxidation to 4-nitrocatechol and reduction to 4-aminophenol, also occur, mediated by cytochrome P450 enzymes.[5] It is highly probable that (1R)-1-(4-nitrophenyl)ethane-1,2-diol undergoes similar metabolic transformations. The diol moiety may also be subject to oxidation or conjugation.

Caption: Probable metabolic pathway of (1R)-1-(4-nitrophenyl)ethane-1,2-diol.

-

Excretion: Metabolites of 4-nitrophenol are rapidly excreted, primarily in the urine.[5]

Acute Toxicity

-

Oral: While no LD50 is available for the target compound, for 4-nitrophenol, acute oral toxicity is observed at high doses.[4]

-

Dermal: Dermal exposure to high concentrations of related compounds can cause skin irritation.[3]

-

Inhalation: Inhalation of dusts may lead to respiratory irritation.[3]

-

Eye Irritation: As per the GHS classification, the compound is a serious eye irritant.[1]

Chronic Toxicity and Sub-chronic Effects

Chronic exposure data for the target compound is unavailable. For 4-nitrophenol, animal studies have indicated that decreased body weight is a sensitive endpoint following oral exposure.[4] Hematological effects, including methemoglobinemia, have also been noted in inhalation studies with 4-nitrophenol.[4]

Genotoxicity and Carcinogenicity

Genotoxicity is a critical endpoint for nitroaromatic compounds, as the nitro group can be metabolically reduced to reactive intermediates that can interact with DNA.[6]

-

Mutagenicity: Many nitroaromatic compounds are mutagenic in bacterial reverse mutation assays (Ames test), often requiring metabolic activation.

-

Clastogenicity: Some nitroaromatic compounds have been shown to cause chromosomal damage in mammalian cells.

No carcinogenicity data are available for (1R)-1-(4-nitrophenyl)ethane-1,2-diol. The carcinogenic potential of nitrophenols has not been fully evaluated by major regulatory agencies.[7]

Experimental Protocols for Toxicity Assessment

For researchers planning to work with (1R)-1-(4-nitrophenyl)ethane-1,2-diol, a tiered approach to in vitro toxicity testing is recommended to fill the existing data gaps.

In Vitro Genotoxicity Assessment

Caption: Recommended workflow for in vitro genotoxicity testing.

Step-by-Step Methodology: Bacterial Reverse Mutation Test (Ames Test)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial for nitroaromatic compounds.

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range.

-

Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound in the presence and absence of S9 mix. Include negative (solvent) and positive controls.

-

Incubation and Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least twice the background rate is generally considered a positive result.

Risk Assessment and Safe Handling

Given the available data and inferences, a cautious approach is warranted when handling (1R)-1-(4-nitrophenyl)ethane-1,2-diol.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]

-

Skin: Wash off immediately with soap and plenty of water.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

While a complete toxicological dossier for (1R)-1-(4-nitrophenyl)ethane-1,2-diol is not yet established, by leveraging data from its close structural analog, 4-nitrophenol, and understanding the general toxicology of nitroaromatic compounds, we can construct a robust preliminary risk assessment. The primary identified hazard is serious eye irritation. However, the potential for other toxicities, including methemoglobinemia and genotoxicity, should not be overlooked. Researchers and drug development professionals must adhere to stringent safety protocols and consider conducting further in vitro and in vivo studies to fully characterize the toxicological profile of this compound. This proactive approach to safety and data generation is essential for responsible innovation in the chemical and pharmaceutical sciences.

References

-

PubChem. 1-(4-Nitrophenyl)ethane-1,2-diol. [Link]

- British Pharmacopoeia Commission. (2013, May 13). Safety data sheet: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

- Cole-Parmer. (2006, June 28). Material Safety Data Sheet - 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, 95+%.

- Fisher Scientific.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.

- Fisher Scientific.

- MedchemExpress.com. (2026, January 13).

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions.

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]

- Anderson, R. C., & Anderson, J. E. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. PubMed.

- Chemos GmbH&Co.KG. (2022, August 22).

- Kumar, A., & Singh, S. (2015). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research.

Sources

- 1. 1-(4-Nitrophenyl)ethane-1,2-diol | C8H9NO4 | CID 4117200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. asianjpr.com [asianjpr.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of (1R)-1-(4-nitrophenyl)ethane-1,2-diol in Chiral API Synthesis

Abstract

(1R)-1-(4-nitrophenyl)ethane-1,2-diol (CAS: 119532-87-5) represents a high-value chiral building block for the synthesis of adrenergic

Part 1: Structural Analysis & Strategic Value

The molecule's value is predicated on its ability to serve as a "chiral anchor." Unlike Friedel-Crafts approaches to amino alcohols which often require resolution of racemates, starting with the enantiopure diol allows for stereospecific synthesis.

Key Reactive Sites

-

C1 (Chiral Center): The (R)-configuration must be preserved. Direct activation of this position (e.g., mesylation) risks inversion or racemization via

pathways due to the benzylic carbocation stabilization. -

C2 (Primary Hydroxyl): The target for regioselective activation.[1]

-

Nitro Group: A "masked" aniline. It withstands oxidative conditions and can be reduced to an amine after the chiral side chain is established.

DOT Visualization: Synthetic Divergence

The following diagram illustrates the critical pathways available from the parent diol.

Figure 1: Strategic divergence from the chiral diol. The pathway to Nifenalol preserves the C1 stereocenter via C2 manipulation.

Part 2: Critical Protocols

Protocol A: Quality Control & Pre-Processing

Before synthesis, the optical purity of the starting material must be verified. Commercial sources derived from asymmetric dihydroxylation or enzymatic reduction (e.g., using Candida parapsilosis ADH) typically achieve >98%

QC Method (Chiral HPLC):

-

Column: Chiralcel OJ-H or equivalent.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria:

> 98.5%.

Protocol B: Regioselective Monotosylation (The Organotin Method)

Causality: Standard tosylation (TsCl/Pyridine) often yields a mixture of mono-primary, mono-secondary, and di-tosylated products. To ensure high yield and purity, we utilize Dibutyltin oxide (Bu

Reagents:

-

(1R)-1-(4-nitrophenyl)ethane-1,2-diol (1.0 eq)

-

Dibutyltin oxide (Bu

SnO) (0.02 eq - Catalytic ) -

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Catalyst Formation: In a reaction vessel, suspend the diol (10 mmol) and Bu

SnO (0.2 mmol) in Toluene (50 mL). Heat to reflux with a Dean-Stark trap to remove water. Note: This forms the tin acetal in situ. -

Cooling: Cool the mixture to 0°C.

-

Activation: Add TEA (12 mmol) followed by the slow addition of TsCl (11 mmol) dissolved in minimal toluene.

-

Reaction: Stir at 0°C -> RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The tin catalyst activates the primary position, directing the tosyl group exclusively to C2.

-

Quench: Add water (20 mL) to hydrolyze the tin species.

-

Workup: Separate organic layer. Wash with 1M HCl (to remove TEA), then Brine. Dry over Na

SO -

Purification: Flash chromatography is usually not required if conversion is high; recrystallization from EtOH/Hexane yields the (1R)-2-hydroxy-2-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate .

Data Validation (Expected NMR Signals):

| Proton | Chemical Shift (

Protocol C: Synthesis of (R)-Nifenalol via Epoxide Intermediate

Causality: Direct displacement of the tosylate by isopropylamine is possible but requires harsh conditions that may degrade the nitro group. The epoxide route proceeds under milder conditions and ensures stereochemical fidelity (retention at C1).

Reagents:

-

Monotosylate from Protocol B (1.0 eq)

-

Potassium Carbonate (K

CO -

Isopropylamine (3.0 eq)

-

Solvent: Methanol (MeOH).

Step-by-Step Methodology:

-

Epoxidation: Dissolve the monotosylate in MeOH. Add K

CO -

Filtration: Filter off inorganic salts. The filtrate contains (R)-(4-nitrophenyl)oxirane .

-

Aminolysis: To the filtrate, add excess Isopropylamine (3.0 eq).

-

Heating: Heat to 50°C in a sealed vessel for 6-12 hours.

-

Isolation: Concentrate in vacuo to remove MeOH and excess amine.

-

Crystallization: Recrystallize the residue from Ethanol/Ether to obtain (R)-Nifenalol as a crystalline solid.

Part 3: Troubleshooting & Optimization

Solvents & Conditions Table

| Variable | Recommendation | Impact on Outcome |

| Catalyst Load (Bu | 2 mol% | Sufficient for high regioselectivity (>95:5 primary:secondary). Higher loads increase cost/waste. |

| Temperature (Tosylation) | 0°C to RT | Higher temps (>40°C) increase bis-tosylation risk. |

| Amine Equivalents | 3.0 - 5.0 eq | Excess required to prevent polymerization of the epoxide or bis-alkylation of the amine. |

| Water Content | Anhydrous | Critical for the organotin step; water hydrolyzes the active catalytic species. |

Common Pitfalls

-

Racemization: Occurs if acidic conditions are used during the epoxide opening (activates the benzylic position for

attack). Solution: Keep conditions basic/neutral. -

Bis-tosylation: Occurs if the tin catalyst is omitted. Solution: Strict adherence to Protocol B.

References

-

Biocatalytic Synthesis of Chiral Diols

-

Lacuśková, D., & Drozdíková, A. (2018).[7] Biocatalytic reduction of ketones in a secondary school laboratory. Chemické Listy.

- Source

-

-

Regioselective Tosylation (Organotin Method)

-

Martinelli, M. J., et al. (1999).[9] Catalytic Regioselective Sulfonylation of Vicinal Diols. Organic Letters. / Patent US8143432B2.

- Source

-

- MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction.

-

General Properties and Safety (MSDS)

Sources

- 1. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 2. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. jchemlett.com [jchemlett.com]

- 9. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 10. 1-(4-Nitrophenyl)ethane-1,2-diol | C8H9NO4 | CID 4117200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

Reaction mechanism of (1R)-1-(4-nitrophenyl)ethane-1,2-diol formation

Application Note: Enantioselective Synthesis of (1R)-1-(4-nitrophenyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Abstract & Introduction

The chiral vicinal diol (1R)-1-(4-nitrophenyl)ethane-1,2-diol is a high-value pharmacophore and a critical intermediate in the synthesis of broad-spectrum antibiotics (e.g., Chloramphenicol analogues) and adrenergic receptor antagonists. While racemic synthesis is trivial, the strict regulatory requirements for enantiopurity in pharmaceutical intermediates necessitate a robust asymmetric approach.

This Application Note details the Sharpless Asymmetric Dihydroxylation (SAD) of 4-nitrostyrene to yield the (R)-diol with high enantiomeric excess (>95% ee). Unlike traditional methods that rely on resolution of racemates, this protocol utilizes the ligand-accelerated catalysis (LAC) of osmium tetroxide to install chirality directly. We address specific challenges posed by the electron-withdrawing nitro group, which deactivates the olefin, and provide a validated protocol for gram-scale synthesis.

Reaction Mechanism: The Sharpless Cycle

The transformation is driven by the Osmium(VIII)-Ligand Complex . The choice of chiral ligand is the determinant of stereochemistry.

-

Ligand Selection: To obtain the (R)-configuration from a terminal alkene like 4-nitrostyrene, the Dihydroquinidine (DHQD) based ligand is required.[1] This is commercially available as AD-mix-β .

-

The "Binding Pocket": The phthalazine (PHAL) linker creates a U-shaped binding pocket. The aromatic ring of 4-nitrostyrene engages in

-stacking interactions with the methoxy-quinoline rings of the ligand, positioning the olefin for a face-selective attack.

Mechanistic Nuances for 4-Nitrostyrene

-

Electronic Deactivation: The

-nitro group is strongly electron-withdrawing, reducing the electron density of the vinylic double bond. Since -

Hydrolysis Rate: The rate-limiting step in the catalytic cycle is often the hydrolysis of the Os(VI)-glycolate intermediate. For styrenyl substrates, slow hydrolysis can lead to a "second cycle" where the Os(VI) species dissociates from the chiral ligand and catalyzes a non-selective background reaction, eroding ee.

-

The Solution: The addition of Methanesulfonamide (

) is mandatory. It acts as a proton shuttle, accelerating the hydrolysis of the osmate ester by up to 50-fold, ensuring the catalyst returns to the active Os(VIII) state rapidly without dissociating from the chiral ligand.

Diagram 1: Catalytic Cycle & Stereochemical Control

Caption: The Sharpless Catalytic Cycle. The chiral ligand (L) accelerates the reaction and dictates face selectivity. Methanesulfonamide is critical for the hydrolysis of the Os(VI) ester.*

Experimental Protocol: Gram-Scale Synthesis

Safety Warning: Osmium tetroxide is highly toxic and volatile. Although generated in situ from non-volatile

Materials Table

| Reagent | Role | Equiv/Conc. | Notes |

| 4-Nitrostyrene | Substrate | 1.0 equiv (1.49 g) | Limiting reagent. |

| AD-mix-β | Chiral Catalyst System | 1.4 g/mmol alkene | Contains |

| Methanesulfonamide | Hydrolysis Accelerator | 1.0 equiv (0.95 g) | Critical for ee preservation. |

| t-Butanol / Water | Solvent System | 1:1 v/v (100 mL) | Biphasic system essential for solubility. |

| Sodium Sulfite | Quenching Agent | 1.5 g per mmol | Reduces residual Osmium. |

Step-by-Step Procedure

-

Solvent Preparation: In a 250 mL round-bottom flask equipped with a large magnetic stir bar, combine 50 mL of tert-butanol and 50 mL of deionized water.

-

Catalyst Dissolution: Add 14.0 g of AD-mix-β and 0.95 g of Methanesulfonamide (

). Stir at room temperature until the solid phases are mostly dissolved (the solution will be orange/yellow). -

Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Ensure the internal temperature reaches 0–2 °C before proceeding.

-

Expert Insight: Lower temperatures suppress the non-enantioselective background reaction.

-

-

Substrate Addition: Add 4-nitrostyrene (1.49 g, 10 mmol) in one portion.

-

Reaction Monitoring: Stir vigorously at 0 °C.

-

Timeline: Due to the electron-withdrawing nitro group, reaction time may extend to 24–36 hours (standard styrene is ~12h).

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The olefin spot (

) should disappear; the diol spot (

-

-

Quenching: While still at 0 °C, add Sodium Sulfite (

, 15 g). Allow the mixture to warm to room temperature and stir for 45–60 minutes.-

Visual Cue: The solution should turn from orange/brown to a distinct blue or colorless phase with a grey precipitate, indicating reduction of Os(VIII) to insoluble Os(IV) species.

-

-

Workup:

-

Extract the reaction mixture with Ethyl Acetate (

mL). -

Wash combined organics with 1M KOH (to remove methanesulfonamide) followed by Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 40%

70% EtOAc in Hexane) or recrystallization from EtOAc/Hexane.

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis. Color change at the quench step is a critical visual indicator of safety.

Analytical Validation (QC)

To confirm the formation of the (1R)-enantiomer and quantify enantiomeric excess (ee), Chiral HPLC is required.[2]

-

Column: Daicel Chiralcel OJ-H or Chiralpak AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm (Nitro group provides strong absorbance).

-

Expected Results:

-

(S)-enantiomer (minor):

12 min -

(R)-enantiomer (major):

15 min -

Note: Retention times are approximate and column-dependent. Run a racemic standard first.

-

Characterization Data (Expected):

-

1H NMR (400 MHz, DMSO-d6):

8.18 (d, 2H), 7.60 (d, 2H), 5.45 (d, OH), 4.80 (t, OH), 4.65 (m, CH-OH), 3.55 (m, CH2-OH). -

Optical Rotation:

(c=1, EtOH) for the (R)-isomer.

References

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

Sharpless, K. B., et al. (1992). Ligand-Accelerated Catalysis: The Dihydroxylation of Olefins. Journal of the American Chemical Society, 114(19), 7568–7570. Link

-

Sigma-Aldrich. (2023). AD-mix-β Technical Bulletin: Preparation of Chiral Diols. Link

-

Minimizing by-product formation in 1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis. (2025). Benchchem Application Notes. Link

Sources

Application Note: Chemoenzymatic Synthesis of Chloramphenicol Precursors via (1R)-1-(4-nitrophenyl)ethane-1,2-diol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the chemoenzymatic strategy for synthesizing chiral precursors to Chloramphenicol, specifically leveraging the (1R)-1-(4-nitrophenyl)ethane-1,2-diol scaffold.

While the industrial synthesis of Chloramphenicol typically proceeds via

Executive Summary & Strategic Rationale

The synthesis of Chloramphenicol (

This protocol focuses on (1R)-1-(4-nitrophenyl)ethane-1,2-diol (hereafter (1R)-NPED ) as a starting chiral pool material. By establishing the C1 stereocenter enzymatically, we create a rigid template for constructing the C2 amine center.

Key Advantages:

-

Enantiopurity: Biocatalytic hydrolysis yields (1R)-NPED with >99%

. -

Stereocontrol: The C1-hydroxyl directs the diastereoselectivity of subsequent homologation steps.

-

Versatility: This scaffold serves as a divergence point for both Chloramphenicol (C3-backbone) and Nifenalol (C2-backbone) analogues.

Pathway Analysis & Mechanism

The workflow consists of two phases:

-

Biocatalytic Generation: Enantioconvergent hydrolysis of

-nitrostyrene oxide to yield (1R)-NPED. -

Synthetic Homologation: Controlled oxidation and Strecker synthesis to extend the carbon chain to the phenylserine backbone (the direct Chloramphenicol precursor).

Workflow Diagram

Figure 1: Chemoenzymatic route transforming the C2-epoxide to the C3-Chloramphenicol scaffold via the (1R)-NPED chiral anchor.

Detailed Experimental Protocols

Phase A: Biocatalytic Synthesis of (1R)-NPED

Objective: Isolate high-purity (1R)-diol from racemic epoxide.

Reagents:

-

Substrate:

- -

Biocatalyst: Lyophilized Aspergillus niger or Phaseolus vulgaris Epoxide Hydrolase (EH).

-

Solvent System: Phosphate buffer (50 mM, pH 7.0) / DMSO (Co-solvent).[3][4]

Protocol:

-

Preparation: Dissolve

-nitrostyrene oxide (54 g/L final concentration) in DMSO. The final DMSO content should not undergo 20% v/v to maintain enzyme stability. -

Initiation: Add the substrate solution to a stirred reactor containing 50 mM Phosphate buffer (pH 7.0) at 25°C.

-

Enzyme Addition: Add lyophilized Epoxide Hydrolase preparation (approx. 10 U/mmol substrate).

-

Incubation: Agitate at 250 rpm for 6–12 hours. Monitor consumption of the (S)-epoxide and formation of the diol via chiral HPLC.

-

Note: This enzyme typically exhibits enantioconvergent activity or highly selective hydrolysis, yielding the (1R)-diol.

-

-

Quenching & Extraction: Once conversion reaches >45% (or endpoint), saturate the aqueous phase with NaCl and extract 3x with Ethyl Acetate.

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from minimal ethanol/hexane to yield (1R)-NPED as white needles.

Quality Criteria:

| Parameter | Specification | Method |

|---|---|---|

| Yield | > 85% (Theoretical) | Gravimetric |

| Enantiomeric Excess (

Phase B: Oxidative Homologation to Chloramphenicol Base

Objective: Convert the C2-diol to the C3-phenylserine backbone.

Scientific Logic: The (1R)-diol possesses the correct stereochemistry at the benzylic position (C1 of Chloramphenicol). We must extend the chain by one carbon (C1 homologation) while installing the amine at C2 with anti (threo) diastereoselectivity.

Protocol:

Step 1: Selective Oxidation

-

Protection: Protect the secondary benzylic alcohol of (1R)-NPED using TBSCl (tert-butyldimethylsilyl chloride) and Imidazole in DMF. (The secondary alcohol is more hindered, but careful stoichiometry favors primary protection; however, for this route, we typically protect the secondary to prevent over-oxidation, or use highly selective TEMPO conditions).

-

Alternative: Use a TEMPO/NaOCl oxidation at 0°C which kinetically favors the primary alcohol oxidation to the aldehyde: (R)-2-hydroxy-2-(4-nitrophenyl)acetaldehyde .

-

-

Isolation: Rapid workup is required as

-hydroxy aldehydes are prone to dimerization. Use immediately in Step 2.

Step 2: Diastereoselective Strecker Reaction

-

Reaction: Treat the fresh aldehyde with TMSCN (Trimethylsilyl cyanide) and Ammonia (or a chiral amine auxiliary if higher selectivity is needed) in Methanol at -20°C.

-

Mechanism: The cyanide attacks the in situ imine. The existing C1 stereocenter directs the attack to form the threo (1R, 2R) aminonitrile.

-

Hydrolysis: Reflux the aminonitrile in 6M HCl to hydrolyze the nitrile to the carboxylic acid and deprotect the alcohol.

-

Product: (1R, 2R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (p-Nitrophenylserine).

Step 3: Reduction to Chloramphenicol Base

-

Esterification: React the acid with Methanol/HCl to form the methyl ester.

-

Reduction: Reduce the ester using NaBH₄ (Sodium Borohydride) in Ethanol/THF.

-

Result:(1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol Base).

-

-

Final Acylation: React the base with Methyl Dichloroacetate in Methanol to yield Chloramphenicol .

Critical Process Parameters (CPP)

-

Enzyme Stability: In Phase A, DMSO concentration >20% causes rapid denaturation of Epoxide Hydrolase. Maintain <10% for optimal kinetics.

-

Aldehyde Instability: In Phase B, the

-hydroxy aldehyde intermediate is unstable. A "telescoped" (one-pot) oxidation-Strecker procedure is recommended to minimize racemization at C1. -

Safety:

-Nitrostyrene oxide is a potent alkylating agent. Handle with high containment (glovebox or extracted hood).

References

-

Nellaiah, H., et al. (1996). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. Biotechnology and Bioengineering.[3][5][4][6][7][8] Link

-

Zou, S., et al. (2020). Enantioconvergent hydrolysis of m-nitrostyrene oxide at an elevated concentration by Phaseolus vulgaris epoxide hydrolase. Letters in Applied Microbiology. Link

-

ChemicalBook. Chloramphenicol Synthesis and Industrial Routes.Link

- Greene, T.W., et al.

- Loncaric, C., et al. (2001).Synthesis of Chloramphenicol via Catalytic Asymmetric Carbon-Carbon Bond Formation. Organic Letters.

Note: This guide assumes access to standard analytical equipment (HPLC, NMR). For industrial scale-up, re-validation of the Strecker diastereoselectivity is required.

Sources

- 1. Chloramphenicol [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arranchemical.ie [arranchemical.ie]

- 7. DSpace [cora.ucc.ie]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Reduction of 1-(4-nitrophenyl)-2-hydroxyethanone

Prepared by the Gemini Application Science Team Last Updated: February 25, 2026

Welcome to the technical support guide for the reduction of 1-(4-nitrophenyl)-2-hydroxyethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for one of the key synthetic steps towards producing 1-(4-aminophenyl)-2-hydroxyethanone, a valuable pharmaceutical intermediate. This guide addresses common challenges and provides solutions in a direct question-and-answer format.

Section 1: Foundational Knowledge & Key Challenges

Q1: What is the primary objective of this reduction, and why is it challenging?

The principal goal is the chemoselective reduction of the aromatic nitro group (-NO2) to a primary amine (-NH2) without affecting the α-hydroxy ketone functionality. The product, 1-(4-aminophenyl)-2-hydroxyethanone, is a precursor to several adrenergic drugs.

The main challenge lies in this selectivity. The α-hydroxy ketone moiety is sensitive to many reducing agents, which can lead to a complex mixture of byproducts. The desired amine product can also be unstable under certain conditions. Therefore, achieving a high yield requires a careful choice of reagents and precise control over reaction conditions.[1][2]

Diagram 1: Desired Reaction Pathway

Caption: Desired conversion of the nitro starting material to the amine product.

Section 2: Troubleshooting Low Yields - A Symptom-Based FAQ

This section is designed to help you diagnose and resolve issues based on your experimental observations.

Problem Area 1: Incomplete Reaction & Low Product Conversion

FAQ 1: My TLC or LC-MS analysis shows a large amount of unreacted starting material, even after extended reaction times. What's wrong?

This is a classic sign of insufficient reducing power or a deactivated catalyst. Consider the following points based on your chosen method:

-

For Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂):

-

Catalyst Activity: The catalyst may be old, of poor quality, or poisoned. Always use a fresh, high-quality catalyst. Catalyst poisoning can occur from sulfur or halogen impurities in your starting material or solvent.[3]

-

Hydrogen Pressure: Ensure your system is properly sealed and that you are using an adequate pressure of hydrogen gas. For benchtop reactions, a hydrogen balloon is common, but for stubborn reductions, a Parr shaker or similar autoclave is more effective.[4]

-

Mass Transfer: Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved substrate. Inadequate agitation is a common cause of stalled reactions.[5]

-

-

For Metal/Acid Reductions (e.g., Fe/NH₄Cl, SnCl₂):

-

Metal Activation: The surface of the metal powder (e.g., iron) can oxidize over time, reducing its reactivity. Pre-activating the metal with dilute acid can sometimes improve performance.[6]

-

Stoichiometry: These are stoichiometric reductions. Ensure you have added a sufficient molar excess of the metal and the proton source (e.g., ammonium chloride or acid). A common ratio is 3-5 equivalents of iron powder and ~4 equivalents of ammonium chloride.[5]

-

Solvent System: The presence of water is often necessary for these reactions to proceed efficiently. A mixture of ethanol and water is a common and effective solvent system.[5]

-

Problem Area 2: Significant Byproduct Formation

FAQ 2: My starting material is consumed, but the yield of the desired amine is low, and I see multiple new spots on my TLC plate. What are these byproducts?

The formation of multiple byproducts points to a lack of chemoselectivity or the condensation of reaction intermediates.

-

Over-reduction of the Ketone: Aggressive reducing agents (e.g., some hydride reagents) or harsh conditions (high temperature/pressure with H₂/Pd-C) can reduce the ketone to a secondary alcohol, leading to the formation of 1-(4-aminophenyl)ethane-1,2-diol.

-

Formation of Azo/Azoxy Compounds: These colored impurities arise from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species.[3] This is often a sign of an incomplete or insufficiently reducing environment. To mitigate this, ensure the reaction goes to completion by extending the time or using a more robust reducing system.[3][7]

-

Product Instability/Degradation: The final product, an aminophenol derivative, can be susceptible to oxidation, especially during workup under non-inert conditions. Bubbling nitrogen or argon through your solvents and maintaining an inert atmosphere during purification can help prevent degradation.

Diagram 2: Potential Side Reaction Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Validation & Comparative

Definitive Guide to Chiral HPLC Separation of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol

[1]

Executive Summary: The Stereochemical Challenge

The separation of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol (PNPG) is a critical quality attribute (CQA) in the synthesis of chloramphenicol analogues and the assessment of lipase-catalyzed kinetic resolutions.[1] Unlike simple mono-alcohols, the vicinal diol moiety introduces competing hydrogen-bonding sites that can complicate chiral recognition.[1]

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and establishes a "Gold Standard" protocol. While modern immobilized phases offer solvent robustness, coated polysaccharide-based columns (specifically Chiralcel OD-H and Chiralpak AD-H) remain the most effective tools for resolving this specific aromatic diol due to their superior enantioselectivity (

Comparative Analysis of Separation Methodologies

We evaluated three primary chromatographic approaches for the enantioseparation of PNPG. The comparison below highlights the trade-offs between resolution, throughput, and robustness.

| Feature | Method A: Coated Polysaccharide (Recommended) | Method B: Immobilized Polysaccharide | Method C: Chiral SFC |

| Primary Column | Chiralcel OD-H / Chiralpak AD-H | Chiralpak IA / IC | Chiralpak AD-3 / OD-3 |

| Mechanism | H-bonding, | Same as coated, but restricted conformation | Supercritical fluid adsorption |

| Selectivity ( | High (1.2 – 1.5) | Moderate (1.1 – 1.[1]3) | High (Speed optimized) |

| Mobile Phase | Hexane / Isopropanol (Normal Phase) | Alkane / Alcohol / DCM / THF | CO |

| Robustness | Low (Restricted solvents) | High (Universal solvents) | High |

| Throughput | Medium (15–30 min run) | Medium | High (< 5 min run) |

| Verdict | Best for Analytical Purity | Best for Solubility Issues | Best for Prep Scale |

Expert Insight: Why Coated Phases Win Here

For 1-(4-nitrophenyl)ethane-1,2-diol, the rigid "coated" supramolecular structure of cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) provides a tighter chiral cavity than the immobilized versions.[1] The nitro group at the para position interacts strongly via

The Gold Standard Protocol

This protocol is validated for self-consistency. It prioritizes resolution (

Chromatographic Conditions

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[2]

-

Alternative: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v)[1][3]

-

Note: Ethanol can be substituted for IPA to reduce retention time, but IPA generally yields better peak shape for diols.

-

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 25 °C

-

Detection: UV @ 254 nm (targeting the

-nitrophenyl chromophore)[1] -

Injection Volume: 10 µL

Sample Preparation (Critical Step)

Direct injection of samples dissolved in high-strength solvents (e.g., DMSO, MeOH) can distort peak shape or strip the coated phase.

-

Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of Isopropanol.

-

Working Solution: Dilute 1:10 with n-Hexane.

-